molecular formula C₃₄H₂₈O₉ B1140261 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose CAS No. 140223-15-0

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Cat. No.: B1140261
CAS No.: 140223-15-0
M. Wt: 580.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a biochemical assay reagent commonly used in scientific research. It is a derivative of L-fucose, a hexose deoxy sugar that is naturally found in various biological systems. The compound is characterized by the presence of four benzoyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be synthesized through the benzoylation of L-fucose. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose but with acetyl groups instead of benzoyl groups.

    1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: A derivative of D-glucose with benzoyl groups.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCRSFLYYQNAK-IMLHYIKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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